- Inhibitors of AKT activity as antitumor and antiarthritic agents, United States, , ,

Cas no 944470-56-8 ((S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate)

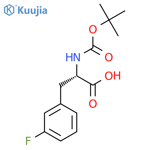

944470-56-8 structure

商品名:(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

CAS番号:944470-56-8

MF:C14H20FNO3

メガワット:269.31190776825

MDL:MFCD28359279

CID:2360010

PubChem ID:58282810

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl [(1S)-1-(3-fluorobenzyl)-2-hydroxyethyl]carbamate

- (S)-TERT-BUTYL (1-(3-FLUOROPHENYL)-3-HYDROXYPROPAN-2-YL)CARBAMATE

- tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate

- HFOFNJNYQFXYDX-LBPRGKRZSA-N

- tert-butyl[(1S)-1-(3-fluorobenzyl)-2-hydroxyethyl]carbamate

- (S)-tert-butyl(1-(3-Fluorophenyl)-3-hydroxypropan-2-yl)carbamate

- 1,1-dimethylethyl [(1S)-2-(3-fluorophenyl)-1-(hydroxymethyl)ethyl]carbamate

- [(S)-2-(3-fluoro-phenyl)-1-hydroxymethyl-ethyl]carbamic acid tert-butyl ester

- 1,1-Dimethylethyl N-[(1S)-2-(3-fluorophenyl)-1-(hydroxymethyl)ethyl]carbamate (ACI)

- F50369

- SCHEMBL10324438

- MFCD28359279

- AS-48515

- CS-0011431

- DB-188973

- 944470-56-8

- AKOS027335668

- (S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

-

- MDL: MFCD28359279

- インチ: 1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1

- InChIKey: HFOFNJNYQFXYDX-LBPRGKRZSA-N

- ほほえんだ: C(C1C=CC=C(F)C=1)[C@@H](CO)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 269.14272166g/mol

- どういたいしつりょう: 269.14272166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 291

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6

- 疎水性パラメータ計算基準値(XlogP): 2.4

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB463208-250 mg |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate; . |

944470-56-8 | 250MG |

€507.10 | 2023-07-18 | ||

| Alichem | A019123714-5g |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 97% | 5g |

$941.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D761219-250mg |

(S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 95+% | 250mg |

$170 | 2024-06-06 | |

| eNovation Chemicals LLC | D761219-100mg |

(S)-tert-butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 95+% | 100mg |

$170 | 2024-06-06 | |

| abcr | AB463208-100 mg |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate; . |

944470-56-8 | 100MG |

€295.70 | 2023-07-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DR159-100mg |

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 95+% | 100mg |

1288CNY | 2021-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081396-100mg |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 97% | 100mg |

¥1033.00 | 2024-04-24 | |

| A2B Chem LLC | AI63167-1g |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 95% | 1g |

$594.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081396-1g |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 97% | 1g |

¥4517.00 | 2024-04-24 | |

| Aaron | AR00IIVF-250mg |

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate |

944470-56-8 | 97% | 250mg |

$144.00 | 2025-02-28 |

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 12 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

リファレンス

- Inhibitors of AKT activity, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, rt; cooled

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

リファレンス

- Preparation of isoindolinone and pyrrolopyridinone derivatives as AKT inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Borane (THF complex) Solvents: Tetrahydrofuran ; 12 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

リファレンス

- Hetero-pyrrole compounds as inhibitors of Akt activity for treatment of cancer and arthritis, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Benzotriazinone derivatives as AMPA receptor enhancers and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Inhibitors of Akt activity, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 12 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol

1.2 Reagents: Acetic acid Solvents: Methanol

リファレンス

- Preparation of thiazole and oxazole compounds as inhibitors of Akt activity useful in treatment of cancer and arthritis, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 12 h, 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C

リファレンス

- Inhibitors of AKT activity as antitumor and antiarthritic agents, World Intellectual Property Organization, , ,

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate Raw materials

- Carbamic acid, N-[(1S)-2-(3-fluorophenyl)-1-formylethyl]-, 1,1-dimethylethyl ester

- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate Preparation Products

(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate 関連文献

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

944470-56-8 ((S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate) 関連製品

- 1214377-16-8(Ethyl 3-bromo-6-fluoropyridine-2-carboxylate)

- 307510-71-0(4-benzoyl-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}benzamide)

- 941959-73-5(N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide)

- 1361530-26-8(2-Fluoro-5-methoxy-3-(2,4,6-trichlorophenyl)pyridine)

- 2549047-32-5(2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline)

- 2034470-41-0(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropanamide)

- 392240-76-5(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-4-chlorobenzamide)

- 1804195-46-7(5-Mercapto-2-(3-methoxy-3-oxopropyl)mandelic acid)

- 1250516-28-9(N-[(2-Methoxyphenyl)methyl]cyclobutanamine)

- 2003016-33-7({1-(4-bromophenyl)methylazetidin-2-yl}methanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944470-56-8)(S)-Tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

清らかである:99%

はかる:1g

価格 ($):334.0